molecular formula C19H20ClNO B1613890 3'-Chloro-2-piperidinomethyl benzophenone CAS No. 898773-09-6

3'-Chloro-2-piperidinomethyl benzophenone

Cat. No.: B1613890
CAS No.: 898773-09-6
M. Wt: 313.8 g/mol
InChI Key: MAHFKHLTIYIZHX-UHFFFAOYSA-N
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Description

3'-Chloro-2-piperidinomethyl benzophenone (CAS: 898773-09-6) is a halogenated benzophenone derivative featuring a chlorine atom at the 3'-position of one aromatic ring and a piperidinomethyl group at the 2-position of the adjacent ring. Its molecular formula is C₁₉H₂₀ClNO, with a molecular weight of 313.82 g/mol. The structural uniqueness of this compound lies in the strategic positioning of its substituents, which influence its physicochemical behavior and biological interactions .

Properties

IUPAC Name

(3-chlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-17-9-6-8-15(13-17)19(22)18-10-3-2-7-16(18)14-21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHFKHLTIYIZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643589
Record name (3-Chlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-09-6
Record name (3-Chlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-2-piperidinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Piperidine Ring: The next step involves the introduction of the piperidine ring. This is achieved through a nucleophilic substitution reaction where the benzophenone core is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge. This is typically achieved through a Mannich reaction, where formaldehyde is used as the methylene source.

Industrial Production Methods

Industrial production of 3’-Chloro-2-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3’-Chloro-2-piperidinomethyl benzophenone has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The compound belongs to a family of benzophenone derivatives with varying positions of chlorine and piperidinomethyl groups. Key analogues include:

Compound Name CAS Number Chlorine Position Piperidinomethyl Position Molecular Formula
3'-Chloro-2-piperidinomethyl benzophenone 898773-09-6 3' 2 C₁₉H₂₀ClNO
2-Chloro-2'-piperidinomethyl benzophenone 804437-65-8 2 2' C₁₉H₂₀ClNO
4'-Chloro-2-piperidinomethyl benzophenone 898773-12-1 4' 2 C₁₉H₂₀ClNO
3-Chloro-3'-piperidinomethyl benzophenone 898792-96-6 3 3' C₁₉H₂₀ClNO

Key Observations :

  • Steric Influence: The piperidinomethyl group introduces steric bulk, which may affect solubility and intermolecular interactions. For instance, this compound’s substituent arrangement could favor better solubility in polar solvents than 4'-chloro analogues due to reduced steric hindrance .

Biological Activity

3'-Chloro-2-piperidinomethyl benzophenone is an organic compound with the molecular formula C19H20ClNO. It features a chlorinated benzophenone core linked to a piperidine ring via a methylene bridge. This compound has garnered interest due to its potential biological activities and interactions with various biomolecules, which are critical in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, including cytotoxicity and modulation of cellular pathways. The precise mechanism remains under investigation, but its structure suggests potential for diverse biological applications.

Cytotoxicity and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from related structures have shown enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. Studies report that these compounds can be 2.5 to 5.2 times more potent against certain cancer cells, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of Mannich bases on human cancer cell lines, revealing that derivatives of piperidinyl benzophenones demonstrated significant inhibition of cell proliferation in models such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cells .
    • The IC50 values for some derivatives were reported to be lower than 2 μg/mL, indicating strong potential for therapeutic use.
  • Toxicological Profiles :
    • Toxicological assessments have shown that exposure to similar chlorinated compounds can lead to tumor formation in rodent models, raising concerns about their safety profile when used in pharmaceuticals or cosmetics . While specific data on this compound is limited, understanding the behavior of related compounds is crucial for risk assessment.

Comparative Analysis

Compound NameCytotoxicity (IC50)Target Cell LineReference
This compoundTBDTBDCurrent Study
Mannich Base A< 2 μg/mLMCF-7
Mannich Base B2.5 - 5.2 times more potent than 5-FUHepG2

Applications in Medicine and Industry

This compound is being studied for its potential applications in:

  • Drug Development : As a precursor for synthesizing novel therapeutic agents targeting various diseases.
  • Chemical Synthesis : Serving as an intermediate in the production of complex organic molecules.
  • Material Science : Utilized in developing specialty chemicals with unique properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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